(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane
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Overview
Description
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[210]pentane is a unique bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
The synthesis of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na-based reagents . This method has been successfully extended to the synthesis of perfluoroalkyl amines, complementing the established strategies for trifluoromethyl amines .
Chemical Reactions Analysis
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent for the installation of cyclopentane to primary and secondary amines.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated compounds.
Medicine: Its potential as a pharmacophore in drug design is being explored due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in various chemical reactions, including nucleophilic substitution and radical reactions, leading to the formation of different products . The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and reactivity. The azabicyclo structure of this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C5H6F3N |
---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-2-1-9-4(2)3/h2-4,9H,1H2/t2-,3-,4-/m1/s1 |
InChI Key |
VGYBNNPRLCXZNH-BXXZVTAOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F |
Canonical SMILES |
C1C2C(C2N1)C(F)(F)F |
Origin of Product |
United States |
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